3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride
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Overview
Description
3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride is a chemical compound with the molecular formula C4H10ClNO2S and a molecular weight of 171.64 g/mol It is known for its unique structure, which includes a thietane ring, a sulfur-containing four-membered ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylthietane-1,1-dioxide with ammonia or an amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thietane derivatives .
Scientific Research Applications
3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-methylthietane 1,1-dioxide hydrochloride
- 3-Methyl-1,1-dioxo-thietan-3-amine hydrochloride
Uniqueness
3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride is unique due to its specific combination of functional groups and ring structure. This uniqueness makes it valuable for applications where other similar compounds may not be as effective or versatile .
Properties
CAS No. |
2225141-46-6 |
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Molecular Formula |
C4H10ClNO2S |
Molecular Weight |
171.65 g/mol |
IUPAC Name |
3-methyl-1,1-dioxothietan-3-amine;hydrochloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-4(5)2-8(6,7)3-4;/h2-3,5H2,1H3;1H |
InChI Key |
AOTTYJLVVYXCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CS(=O)(=O)C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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